molecular formula C10H10N2O2 B3054250 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-11-9

2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B3054250
CAS No.: 59128-11-9
M. Wt: 190.2 g/mol
InChI Key: QIRCBTJHWJZYRP-UHFFFAOYSA-N
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Description

2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 59128-11-9) is a high-purity chemical building block belonging to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles . This compound is characterized by its acetic acid functional group, which provides a versatile handle for further synthetic modification, making it a valuable intermediate in organic synthesis and drug discovery efforts . The imidazo[1,2-a]pyridine scaffold is a priority pharmacophore in medicinal chemistry and is present in several marketed drugs due to its significant biological activities . This structural motif is known to exhibit a wide range of pharmacological properties, including analgesic, anticancer, antiosteoporosis, and anxiolytic activities . As such, this compound serves as a critical starting material for the design and rapid synthesis of novel bioactive molecules with multifunctional groups . Researchers can leverage its structure to develop new candidates for various biological targets. Please note: This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-9-11-8(5-10(13)14)6-12(7)9/h2-4,6H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRCBTJHWJZYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483288
Record name (5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59128-11-9
Record name 5-Methylimidazo[1,2-a]pyridine-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59128-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at the 2-position. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring. Subsequent methylation at the 5-position and introduction of the acetic acid moiety can be achieved through various synthetic strategies, including halogenation and nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromine (5-Br) and chlorine (6,8-Cl) substituents enhance electrophilicity and enable cross-coupling reactions, while fluorine (6-F) improves metabolic stability .
  • Methyl Position : Methyl groups at position 5 (target compound) vs. 8 alter steric hindrance and electronic effects, influencing receptor binding and solubility .
  • Acid Derivatives : Conversion of the acetic acid group to amides (e.g., in Pt(IV) complexes) enhances cellular uptake and target specificity .

Chemical Reactivity and Stability

  • Reactivity with N-Chlorosuccinimide (NCS) :
    • Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts regioselectively with NCS in acetic acid to yield 2-oxo derivatives (83% yield), whereas reactions in THF produce chloromethyl products . This solvent-dependent reactivity highlights the importance of reaction conditions in functionalizing the core structure.
  • Decarboxylation Tendency :
    • Similar to 2-(pyridin-2-yl)acetic acids, the target compound may exhibit instability under thermal stress, though intramolecular hydrogen bonding (as in 2,2-di(pyridin-2-yl)acetic acid) could mitigate decarboxylation .

Physical Properties

Predicted collision cross-section (CCS) values from mass spectrometry provide insights into molecular conformation:

Compound Adduct Predicted CCS (Ų) Reference
2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid [M+H]⁺ Data not available
2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid [M+H]⁺ 137.9
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid [M+H]⁺ 138.9

Note: The absence of CCS data for the target compound underscores the need for experimental validation.

Biological Activity

2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid, a derivative of imidazo[1,2-a]pyridine, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines the imidazo[1,2-a]pyridine framework with an acetic acid moiety, enhancing its solubility and reactivity. Research has demonstrated its potential in various pharmacological domains, including antimicrobial, anticancer, and neuropharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2

Antimicrobial Activity

Studies have shown that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. Specifically, this compound has demonstrated potent antibacterial effects against both gram-positive and gram-negative bacteria. In vitro tests indicated that this compound could inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

Recent studies have explored the anticancer properties of imidazo[1,2-a]pyridine derivatives. In particular, molecular docking studies have indicated that this compound may act as a covalent inhibitor against cancer targets such as KRAS G12C mutations. Preliminary bio-evaluation showed promising results in inhibiting cancer cell proliferation .

Case Study: KRAS G12C Inhibition
A study investigated the efficacy of this compound in KRAS G12C-mutated NCI-H358 cells. The compound exhibited a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.

Neuropharmacological Effects

The neuropharmacological activity of imidazo[1,2-a]pyridine derivatives has also been documented. Compounds similar to this compound have shown promise as anxiolytic agents and modulators of neurotransmitter systems .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that the compound binds effectively to key receptors involved in bacterial inhibition and cancer cell signaling pathways .

Synthesis

The synthesis of this compound typically involves several organic synthesis techniques. These methods can be optimized for yield and purity:

  • Starting Materials : The synthesis begins with commercially available starting materials.
  • Reactions : A series of reactions including condensation and cyclization are employed.
  • Purification : The final product is purified using crystallization techniques.

Q & A

Q. What are the optimal synthetic routes for 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization reactions between substituted pyridines and chloroacetyl precursors. Two validated approaches include:

  • Route 1 : Cyclization of ethyl 2-[4-(chloroacetyl)phenyl]propionate with 2-aminopyridine in refluxing ethanol, followed by hydrolysis with NaOH in ethanol-water to yield the acetic acid derivative .
  • Route 2 : Cyclization of a mixture of pyridine, hydroxylamine, and 2-[4-(chloroacetyl)phenyl]propionic acid at 80–100°C .
    Optimization focuses on solvent selection (ethanol for reflux), reaction time (3–5 hours), and purification via recrystallization (e.g., DMF/acetic acid mixtures). Monitoring by TLC or HPLC ensures intermediate purity.

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

Structure Solution : Employ direct methods via SHELXS or dual-space algorithms in SHELXD for phase determination .

Refinement : Apply full-matrix least-squares refinement in SHELXL , addressing anisotropic displacement parameters and hydrogen bonding networks .

Visualization : Tools like ORTEP (via WinGX suite) generate thermal ellipsoid plots, while Mercury aids in packing diagram analysis .

Q. What spectroscopic techniques are critical for characterizing purity and functional groups?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) confirm substituent positions (e.g., methyl at C5 of imidazo[1,2-a]pyridine) and acetic acid proton shifts (~δ 3.8–4.2 ppm for CH2) .
  • IR : Carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) and C=O (~1700 cm1^{-1}) validate the acetic acid moiety .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 219.1 for C9H10N2O2) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Geometry Optimization : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) to optimize the structure and calculate frontier molecular orbitals (HOMO/LUMO) .
  • Reactivity Analysis : Fukui indices identify nucleophilic/electrophilic sites. For example, the acetic acid group may act as a hydrogen-bond donor, influencing binding in biological assays .
  • Solvent Effects : PCM models simulate solvent interactions (e.g., ethanol vs. water) to predict solubility and stability .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data between synthetic batches?

Methodological Answer:

  • Data Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the imidazo ring protons and the acetic acid carbonyl resolve misassignments .
  • Crystallographic Reanalysis : Re-process raw diffraction data using WinGX to detect twinning or disorder. SHELXL’s TWIN/BASF commands refine problematic datasets .
  • Batch Comparison : Statistical tools (e.g., PCA on FT-IR spectra) identify outlier batches caused by residual solvents or byproducts .

Q. What strategies are effective for studying structure-activity relationships (SAR) in imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications at the 5-methyl or acetic acid positions (e.g., halogenation, alkylation) and test biological activity .
  • Pharmacophore Mapping : Tools like Schrödinger’s Phase identify critical interactions (e.g., hydrogen bonding via the acetic acid group) .
  • In Silico Screening : Molecular docking (AutoDock Vina) against targets (e.g., GABA receptors) prioritizes analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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